molecular formula C16H18ClN3O3 B11052612 Benzoic acid, 4-[[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino]-, ethyl ester

Benzoic acid, 4-[[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino]-, ethyl ester

Cat. No.: B11052612
M. Wt: 335.78 g/mol
InChI Key: QAAYWEPNRJWVSI-UHFFFAOYSA-N
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Description

ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and a chloro-substituted acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chloro-substituted acetyl group may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

IUPAC Name

ethyl 4-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C16H18ClN3O3/c1-4-23-16(22)12-5-7-13(8-6-12)18-14(21)9-20-11(3)15(17)10(2)19-20/h5-8H,4,9H2,1-3H3,(H,18,21)

InChI Key

QAAYWEPNRJWVSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C)Cl)C

Origin of Product

United States

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